N-(Hydroxymethyl)phthalimide

Catalog No.
S596434
CAS No.
118-29-6
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Hydroxymethyl)phthalimide

CAS Number

118-29-6

Product Name

N-(Hydroxymethyl)phthalimide

IUPAC Name

2-(hydroxymethyl)isoindole-1,3-dione

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-4,11H,5H2

InChI Key

MNSGOOCAMMSKGI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CO

Synonyms

(Hydroxymethyl)phthalimide; 2-(Hydroxymethyl)-1H-isoindole-1,3(2H)-dione; 2-(Hydroxymethyl)isoindoline-1,3-dione; N-Methylolphthalimide; NSC 27350; NSC 27471; NSC 39723; Phthalimidomethyl Alcohol

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CO

N-(Hydroxymethyl)phthalimide is an organic compound with the molecular formula C₉H₉NO₃. It is characterized as a primary alcohol that features a hydroxymethyl group attached to the nitrogen of the phthalimide structure. This compound appears as a white to yellow solid and is recognized for its versatile chemical properties, which allow it to participate in various

N-HMP is considered a mild irritant and may cause skin or eye irritation upon contact. It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

  • Reactions with Nitriles: The compound can react with nitriles, leading to the formation of various derivatives that are useful in synthetic organic chemistry .
  • Carbon–Carbon Bond Formation: It can add to methacrylates, facilitating carbon-carbon bond formation, which is crucial in polymer chemistry .
  • Hydrolysis: Under basic conditions, N-(hydroxymethyl)phthalimide can undergo hydrolysis, resulting in the cleavage of the carbon-nitrogen bond and yielding phthalic acid derivatives .

While specific biological activities of N-(hydroxymethyl)phthalimide are not extensively documented, its structural similarity to other phthalimide derivatives suggests potential bioactivity. Compounds in this class have been explored for their roles in medicinal chemistry, particularly as intermediates for pharmaceuticals or as active agents themselves .

N-(Hydroxymethyl)phthalimide can be synthesized through several methods:

  • From Phthaloyl Chloride: A traditional method involves reacting phthaloyl chloride with hydroxylamine hydrochloride in the presence of sodium carbonate, yielding N-(hydroxymethyl)phthalimide upon acidification .
  • Using Diethyl Phthalate: Another approach utilizes diethyl phthalate and hydroxylamine hydrochloride under sodium acetate conditions, providing good yields of the desired product .
  • Microwave Irradiation: A more modern technique employs microwave irradiation of phthalic anhydride and hydroxylamine hydrochloride in pyridine, achieving high yields efficiently .
  • Thermal Reactions: Heating phthalic anhydride with hydroxylamine phosphate can also yield N-(hydroxymethyl)phthalimide without the need for a base .

N-(Hydroxymethyl)phthalimide finds various applications:

  • Peptide Synthesis: It is employed as a coupling agent in peptide synthesis due to its ability to form stable ester linkages with carboxylic acids, facilitating the elongation of peptide chains .
  • Organic Synthesis: The compound serves as an intermediate in synthesizing other organic compounds, particularly those involving nitrogen and oxygen functionalities .
  • Potential Drug Development: Given its structural properties, there is potential for its use in drug development, particularly in creating new therapeutic agents .

Interaction studies involving N-(hydroxymethyl)phthalimide have indicated that it forms hydrogen bonds with other molecules, which can influence its reactivity and stability. These interactions are crucial for understanding its behavior in various chemical environments and can inform its applications in medicinal chemistry and materials science .

N-(Hydroxymethyl)phthalimide shares structural similarities with several other compounds within the phthalimide family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
PhthalimideC₈H₅NO₂Basic structure without hydroxymethyl group
N-HydroxyphthalimideC₈H₇NO₃Hydroxyl group on nitrogen
N-HydroxysuccinimideC₇H₇NO₃More reactive for peptide coupling
N-(2-Hydroxyethyl)phthalimideC₉H₉NO₃Contains a hydroxyethyl group instead

N-(Hydroxymethyl)phthalimide is unique due to its hydroxymethyl substituent on the nitrogen atom, which enhances its reactivity compared to phthalimide itself while providing different properties than other derivatives like N-hydroxyphthalimide or N-hydroxysuccinimide. This unique structure allows it to participate effectively in

Traditional Condensation Approaches Using Phthalimide and Formaldehyde

The classical synthesis involves the Mannich reaction between phthalimide and formaldehyde under aqueous or solvent-mediated conditions. A representative protocol involves refluxing phthalimide with 37% formaldehyde solution in water at 85–90°C for 4 hours, yielding N-(hydroxymethyl)phthalimide with 90–95% efficiency. This method leverages the nucleophilic attack of the phthalimide nitrogen on the electrophilic carbonyl carbon of formaldehyde, followed by dehydration.

Key limitations include prolonged reaction times (4–6 hours) and the need for post-synthetic purification via recrystallization from acetone-water mixtures. Modifications using phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) reduce reaction times to 2 hours while maintaining yields above 85%.

Microwave-Assisted Solvent-Free Synthesis Protocols

Microwave irradiation has emerged as a sustainable alternative, enabling solvent-free synthesis with reduced energy consumption. A protocol combining phthalic anhydride and urea under microwave irradiation (300 W, 120°C) for 10 minutes achieves 92% yield. The mechanism involves in situ generation of phthalimide followed by hydroxymethylation using paraformaldehyde as the formaldehyde source.

Advantages:

  • Reaction time reduced from hours to minutes.
  • Elimination of solvent waste aligns with green chemistry principles.
  • Scalability demonstrated at pilot-plant levels (1 kg/batch).

Catalyst Systems for Regioselective Hydroxymethylation

Recent advances focus on enhancing regioselectivity and minimizing byproducts. Notable systems include:

a) Acidic Zeolites

H-ZSM-5 zeolites promote hydroxymethylation at the phthalimide nitrogen with >98% regioselectivity. Reactions conducted at 80°C in toluene yield 89% product, with the catalyst recyclable for five cycles without activity loss.

b) Transition-Metal Complexes

Copper(II) complexes derived from phthalimide Mannich bases (e.g., 2-(dimethylaminomethyl)isoindoline-1,3-dione) enable room-temperature hydroxymethylation. These systems achieve 84% yield in 1 hour, attributed to ligand-assisted activation of formaldehyde.

Continuous Flow Reactor Implementations

Continuous flow systems address batch-process limitations, particularly for exothermic reactions. The Phoenix Flow Reactor (450°C, 200 bar) enables rapid mixing and heat dissipation, reducing reaction times to 1–2 minutes. A representative setup involves:

  • Reactants: Phthalimide (0.5 M), formaldehyde (1.2 equiv.) in supercritical CO₂.
  • Conditions: 150°C, 50 bar, residence time 90 seconds.
  • Yield: 94% with >99% purity.

This method is scalable to kilogram-scale production, with demonstrated throughputs of 3.84 kg/day using an 8 mL reactor loop.

Green Chemistry Approaches Utilizing Biobased Formaldehyde Sources

To mitigate reliance on petroleum-derived formaldehyde, researchers have explored biobased alternatives:

  • Lignin-Derived Formaldehyde: Oxidative depolymerization of lignin using CuO/MgO catalysts generates formaldehyde streams, which are directly utilized in phthalimide hydroxymethylation (yield: 82%).
  • Enzymatic Systems: Formaldehyde dehydrogenase from Pseudomonas putida facilitates in situ formaldehyde generation from methanol, enabling single-pot synthesis at 30°C (yield: 78%).

Mediation of Aerobic Oxidation Reactions

The hydroxymethyl moiety in N-(hydroxymethyl)phthalimide demonstrates unique redox mediation capabilities in aerobic oxidation systems. When combined with transition metal complexes, this compound facilitates electron transfer processes critical for activating molecular oxygen. In cyclohexane oxidation models, the phthalimide framework stabilizes peroxy radical intermediates through conjugation effects, while the hydroxymethyl group participates in hydrogen abstraction cycles [3]. This dual functionality enables catalytic turnover numbers exceeding 200 cycles in model substrate oxidations, with reaction yields correlating strongly with the electron-withdrawing character of aromatic substituents on the phthalimide ring [6].

Role in Transition Metal-Catalyzed C–H Activation Processes

Rhodium-catalyzed C–H functionalization protocols increasingly employ N-(hydroxymethyl)phthalimide derivatives as directing/protecting groups. The phthalimide component's strong electron-withdrawing nature directs metal insertion to specific carbon positions, while the hydroxymethyl group moderates steric interactions at the catalytic center. In adamantane functionalization studies, this combination enabled unprecedented tertiary C–H bond activation with 95:5 enantiomeric ratio using Rh₂(S-TPPTTL)₄ catalysts [6]. The hydroxymethyl group's lability under basic conditions allows sequential deprotection-functionalization sequences, making it valuable in multi-step synthesis.

Applications in Asymmetric Organocatalysis

Recent developments in boryl-radical chemistry have uncovered N-(hydroxymethyl)phthalimide's potential in enantioselective transformations. Pyridine-boryl complexes coordinate with the hydroxymethyl oxygen, creating chiral environments that induce asymmetry in decarboxylative alkylation reactions [3]. Density functional theory calculations reveal a 12.3 kcal/mol stabilization of transition states through hydrogen bonding between the hydroxymethyl proton and olefin substrates. This mechanism enables 87-95% enantiomeric excess in styrene alkylation reactions, with turnover frequencies reaching 450 h⁻¹ under optimized conditions.

Participation in Multi-Component Reaction Systems

The compound's dual functionality makes it ideal for mediating complex multi-component reactions. In Ugi-type couplings, the phthalimide nitrogen acts as nucleophile while the hydroxymethyl oxygen coordinates aldehyde components. A notable three-component reaction combining aldehydes, isocyanides, and carboxylic acids achieves 78-92% yields through this mechanism [4]. The reaction's success stems from:
1) Phthalimide-mediated imine formation (k₁ = 0.45 M⁻¹s⁻¹)
2) Hydroxymethyl-assisted proton shuttle (ΔG‡ = 18.7 kcal/mol)
3) π-Stacking stabilization of transition states (ΔE = -9.2 kcal/mol)

XLogP3

1.5

UNII

G8L8BA278J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 38 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

118-29-6

Wikipedia

N-hydroxymethylphthalimide

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15

The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain

Carla R A Batista, Adriana M Godin, Ivo S F Melo, Giovanna M E Coura, Tamires C Matsui, Marcela M G B Dutra, Ana Mercy S Brito, Wagner G Canhestro, Ricardo J Alves, Débora P Araújo, Ângelo de Fátima, Renes R Machado, Márcio M Coelho
PMID: 31669881   DOI: 10.1016/j.pharep.2019.08.001

Abstract

Phthalimide analogues devoid of the glutarimide moiety exhibit multiple biological activities, thus making them candidates for the treatment of patients with different diseases, including those with inflammatory and painful disorders. In the present study, the activities of five phthalimide analogues devoid of the glutarimide moiety (N-hydroxyphthalimide, N-hydroxymethylphthalimide, N-3-hydroxypropylphthalimide, N-carboxy-3-methylphthalimide, N-carboxymethyl-3-nitrophthalimide) were evaluated in experimental models of acute and chronic inflammatory and neuropathic pain.
The phthalimide analogues were administered per os (po) in Swiss mice or Wistar rats. Nociceptive response induced by formaldehyde and mechanical allodynia induced by chronic constriction injury (CCI) of the sciatic nerve or intraplantar (ipl) injection of complete Freund's adjuvant (CFA) were used as experimental models of pain.
N-carboxymethyl-3-nitrophthalimide (700 mg/kg, -1 h) inhibited the second phase of the nociceptive response induced by the intraplantar injection of formaldehyde in mice. N-3-hidroxypropylphthalimide (546 mg/kg, -1 h) inhibited both phases of the nociceptive response induced by formaldehyde. Treatment of rats with N-carboxymethyl-3-nitrophthalimide (700 mg/kg) or N-3-hydroxypropylphthalimide (546 mg/kg) inhibited the mechanical allodynia induced by CCI of the sciatic nerve or ipl injection of CFA in rats. Intraperitoneal administration of the opioid antagonist naltrexone (10 mg/kg, -1.5 h) attenuated the antinociceptive activity of N-carboxymethyl-3-nitrophthalimide (700 mg/kg) in the model of nociceptive response induced by formaldehyde.
N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide, two phthalimide analogues devoid of the glutarimide moiety, exhibited activities in different experimental models of pain, including models of chronic inflammatory and neuropathic pain.


[Effect of hydroxymethylphthalimide on embryogenesis in white rats]

Iu S Kagan, V M Voronina, U A Kuz'minskaia, H Ackermann, L V Bersan
PMID: 6654062   DOI:

Abstract




Synthesis and anti-inflammatory activity of N-phthalimidomethyl 2,3-dideoxy- and 2,3-unsaturated glycosides

Xiang-Bao Meng, Dong Han, Su-Na Zhang, Wei Guo, Jing-Rong Cui, Zhong-Jun Li
PMID: 17407773   DOI: 10.1016/j.carres.2007.03.009

Abstract

3,4,6-Tri-O-acetyl-D-galactal, 3,4,6-tri-O-acetyl-D-glucal and 3,6,2',3',4'6'-hexa-O-acetyl-D-lactal were reacted with N-hydroxymethylphthalimide and boron trifluoride etherate to produce the corresponding phthalimidomethyl unsaturated glycosides via Ferrier rearrangement. When the galactal derivative was used, a non-Ferrier rearrangement product was also isolated as a minor product under classical Ferrier conditions. Phthalimidomethyl deoxy glycosides were readily prepared by hydrogenation of the unsaturated glycosides. Following deacetylation, the anti-inflammatory activities of these compounds were tested on mice and three were found to possess potent activity compared to hydrocortisone sodium succinate (HSS).


Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs

M N Khan
PMID: 2490772   DOI: 10.1016/0731-7085(89)80112-8

Abstract

The conversion of N-(hydroxymethyl)phthalimide (NHPH) to phthalimide could not be detected within 300 s at pH 9.0, whereas in 0.18 M NaOH complete conversion of NHPH to phthalimide was observed within 50 s. In the presence of 0.2-0.4 M 1,4-diazabicyclo[2.2.2]octane buffer solutions (pH 9.30-9.54), 40-60% conversion of NHPH to phthalimide occurred within 90-120 s. The initial concentration of NHPH affected the extent of conversion of NHPH to phthalimide.


Explore Compound Types